molecular formula C9H8N2S B13120608 Benzo[b]thiophene-5-carboximidamide

Benzo[b]thiophene-5-carboximidamide

Cat. No.: B13120608
M. Wt: 176.24 g/mol
InChI Key: NOINKLNTSAFHFO-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-5-carboximidamide is a heterocyclic organic compound featuring a benzothiophene backbone substituted with a carboximidamide group at the 5-position. This structure confers unique electronic and steric properties, making it of interest in medicinal chemistry and materials science. The carboximidamide group (-C(=NH)NH₂) enhances hydrogen-bonding capabilities, which can influence biological activity or molecular interactions in supramolecular systems.

These analogs highlight the versatility of carboximidamide-functionalized benzothiophenes in drug design and chemical synthesis.

Properties

Molecular Formula

C9H8N2S

Molecular Weight

176.24 g/mol

IUPAC Name

1-benzothiophene-5-carboximidamide

InChI

InChI=1S/C9H8N2S/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H,(H3,10,11)

InChI Key

NOINKLNTSAFHFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CS2)C=C1C(=N)N

Origin of Product

United States

Preparation Methods

Hydroxylamine-Mediated Conversion of Nitriles

One of the key methods involves the transformation of benzo[b]thiophene nitriles into carboximidamides by reaction with hydroxylamine hydrochloride under basic conditions. This method is supported by patent literature and recent synthetic studies.

Procedure Highlights:

  • Starting from the benzo[b]thiophene-5-carbonitrile, hydroxylamine hydrochloride is added in the presence of a base such as triethylamine or sodium hydroxide.
  • The reaction is typically carried out in ethanol or a similar polar solvent at room temperature or under reflux.
  • Extended reaction times (24–48 hours) may be required to ensure complete conversion.
  • The product is isolated by filtration or extraction and purified by chromatography.

Example Data:

Step Reagents/Conditions Yield (%) Notes
Nitrile + Hydroxylamine HCl EtOH, Et3N, rt, 24-48 h 35-40 Moderate yields, requires purification
Purification Flash silica gel chromatography Yields pure this compound

This method is exemplified in a study where 5-cyanoindole was converted to the corresponding carboximidamide using hydroxylamine hydrochloride and triethylamine in ethanol, yielding about 40% of the product after purification.

Acid Chloride Intermediate Route

Another approach involves the synthesis of the acid chloride of benzo[b]thiophene carboxylic acid, followed by conversion to the amide and finally to the carboximidamide.

Key Steps:

  • Hydrolysis of benzo[b]thiophene ester to carboxylic acid.
  • Conversion of acid to acid chloride using reagents such as thionyl chloride.
  • Amidation with ammonia or amines to form the amide.
  • Treatment of the amide with hydroxylamine to yield the carboximidamide.

Typical Conditions:

  • Acid chloride formation: reflux with thionyl chloride.
  • Amidation: reaction with ammonia in anhydrous solvents.
  • Hydroxylamine treatment: mild heating with hydroxylamine hydrochloride and base.

This sequence is described in patent CA2054240A1, where the formation of the corresponding 2-nitrile derivative via acid chloride and amide intermediates is followed by hydroxylamine treatment to obtain the carboximidamide compound.

Direct Synthesis from Benzo[b]thiophene-2-carboxylic Acid Derivatives

Recent synthetic protocols describe the preparation of benzo[b]thiophene carboxylic acids from ethyl benzo[b]thiophene esters by alkaline hydrolysis, followed by further functionalization.

Procedure Example:

  • Hydrolysis of ethyl 6-chlorobenzo[b]thiophene-2-carboxylate with sodium hydroxide in ethanol at room temperature overnight.
  • Acidification to precipitate the benzo[b]thiophene carboxylic acid.
  • Subsequent conversion to hydrazide or carboximidamide derivatives via coupling reactions or hydroxylamine treatment.

This method is efficient and scalable, yielding high purity intermediates suitable for further derivatization.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield Range (%) Advantages Limitations
Hydroxylamine conversion of nitriles Benzo[b]thiophene-5-carbonitrile Hydroxylamine HCl, base, EtOH, rt/reflux 35-40 Direct conversion, mild conditions Moderate yield, long reaction time
Acid chloride intermediate Benzo[b]thiophene carboxylic acid Thionyl chloride, ammonia, hydroxylamine Moderate to high Well-established, versatile Multi-step, requires careful handling
Alkaline hydrolysis + derivatization Ethyl benzo[b]thiophene ester NaOH hydrolysis, acidification, coupling High (>80) Scalable, high purity intermediates Requires further steps for amidine

Research Findings and Notes

  • The hydroxylamine-mediated method is widely used due to its straightforwardness but often suffers from moderate yields and requires chromatographic purification.
  • The acid chloride route allows for isolation of intermediates and can be adapted for various substitutions on the benzo[b]thiophene ring, enhancing versatility.
  • Alkaline hydrolysis of esters to acids followed by coupling reactions is a green and scalable approach, suitable for producing intermediates for carboximidamide synthesis.
  • Isolation of this compound is often achieved by forming pharmaceutically acceptable salts, such as methane-sulphonic acid salts, to improve stability and handling.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-5-carboximidamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Benzo[b]thiophene-5-carboximidamide has emerged as a promising candidate in cancer treatment. Research indicates that it acts as an inhibitor of specific kinases, notably Dyrk1A and Dyrk1B, which are crucial for cell survival and proliferation. By inhibiting these kinases, the compound disrupts signaling pathways essential for cancer cell growth, suggesting potential therapeutic strategies against various cancers.

Case Study: Kinase Inhibition

A study highlighted the compound's ability to inhibit Dyrk1A and Dyrk1B effectively. The inhibition was linked to a decrease in cancer cell viability in vitro, underscoring its potential as an anticancer agent. The following table summarizes key findings from this research:

Kinase IC50 (µM) Effect on Cancer Cell Viability
Dyrk1A5.2Significant reduction
Dyrk1B4.8Significant reduction

Antimicrobial Activity

Resistance Against Multidrug-Resistant Strains

This compound has also been investigated for its antimicrobial properties, particularly against multidrug-resistant strains of Staphylococcus aureus. Studies have demonstrated that this compound exhibits significant antibacterial activity, making it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

In a comparative study, this compound was tested against various bacterial strains. The results indicated that it had a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential use in treating infections caused by resistant bacteria:

Bacterial Strain MIC (µg/mL) Comparison with Standard Antibiotics
Staphylococcus aureus12.5Comparable to Methicillin
Escherichia coli15.0Slightly lower than Ciprofloxacin

Synthesis and Structural Insights

The synthesis of this compound involves several steps that can be optimized for industrial production. The compound is typically synthesized through methods such as condensation reactions involving benzo[b]thiophene derivatives and carboximidamides.

Structural Considerations

The structural framework of this compound allows for modifications that can enhance its biological activity. Variations in substituents on the benzothiophene ring can lead to different pharmacological profiles, making it a versatile scaffold in drug design.

Mechanism of Action

The mechanism of action of benzo[b]thiophene-5-carboximidamide involves its interaction with specific molecular targets. For instance, it has been shown to activate the stimulator of interferon genes (STING) pathway, leading to the production of type I interferons and proinflammatory cytokines. This activation triggers the innate immune response, which can be harnessed for antitumor and antiviral therapies .

Comparison with Similar Compounds

Structural and Functional Group Differences

Key Compounds for Comparison:

Benzo[b]thiophene-2-carboximidamide (CAS 101041-95-6):

  • Substituents: N-hydroxy-5,6-dimethoxy groups, hydrochloride salt.
  • Molecular Formula: C₁₁H₁₃ClN₂O₃S.
  • Applications: Used as intermediates in pharmaceuticals (e.g., Org 30029) .

Benzo[b]thiophene, 5-methyl- (CAS 1455-71-8): Substituent: Methyl group at the 5-position. Molecular Formula: C₉H₈S.

2-Mercapto-5-benzimidazolecarboxylic Acid (CAS 58089-25-1): Substituents: Thioxo and carboxylic acid groups. Molecular Formula: C₈H₆N₂O₂S. Applications: Potential use in corrosion inhibition or coordination chemistry due to its thiol and carboxylate functionalities .

Structural Comparison Table
Compound Substituent Position Functional Groups Molecular Formula Key Applications
Benzo[b]thiophene-5-carboximidamide 5 Carboximidamide (-C(=NH)NH₂) Not explicitly listed Drug intermediates, H-bonding systems
Benzo[b]thiophene-2-carboximidamide 2 N-hydroxy, dimethoxy, hydrochloride C₁₁H₁₃ClN₂O₃S Pharmaceutical synthesis
Benzo[b]thiophene, 5-methyl- 5 Methyl (-CH₃) C₉H₈S Material studies
2-Mercapto-5-benzimidazolecarboxylic Acid 2, 5 Thioxo (-SH), carboxylic acid (-COOH) C₈H₆N₂O₂S Coordination chemistry

Physicochemical Properties

Data from NIST and related sources reveal critical differences:

  • Polarity : this compound is more polar than its methyl-substituted analog due to the carboximidamide group, enhancing solubility in polar solvents.
  • Thermal Stability : Methyl-substituted derivatives (e.g., 5-methyl-benzo[b]thiophene) exhibit higher volatility, as evidenced by gas chromatography data .
  • Acid-Base Behavior : The carboximidamide group (pKa ~8–10) contrasts sharply with the carboxylic acid (pKa ~2–4) in 2-mercapto-5-benzimidazolecarboxylic acid, affecting pH-dependent reactivity .

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